Trimethylcyclohexenone

Organic Synthesis Vitamin E Production Intermediate Chemistry

Trimethylcyclohexenone, specifically 2,3,6-trimethylcyclohex-2-en-1-one (CAS 20030-29-9), is a cyclic α,β-unsaturated ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. It is characterized as a colorless to pale yellow liquid.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 20030-29-9
Cat. No. B6354539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylcyclohexenone
CAS20030-29-9
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C1=O)C)C
InChIInChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h7H,4-5H2,1-3H3
InChIKeyUOQNEDMSOAECRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylcyclohexenone (CAS 20030-29-9): Technical Baseline and Procurement Context


Trimethylcyclohexenone, specifically 2,3,6-trimethylcyclohex-2-en-1-one (CAS 20030-29-9), is a cyclic α,β-unsaturated ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol [1]. It is characterized as a colorless to pale yellow liquid . This compound serves dual functional roles in industrial chemistry: it is a key intermediate in the patented synthesis of 2,3,5-trimethyl-p-benzoquinone, a critical precursor for Vitamin E production, and is also patented for use as a versatile aroma chemical in the fragrance and flavor industry, where it imparts a complex profile of animalic, woody, floral, green, minty, dusty, phenolic, and camphoraceous notes [2][3]. This dual utility distinguishes it in procurement contexts, as it offers both synthesis pathway and final product formulation value.

Trimethylcyclohexenone (CAS 20030-29-9): Why Generic Substitution is Inadvisable


Procuring trimethylcyclohexenone based solely on the broad class of "cyclohexenones" or "trimethylcyclohexenones" is a high-risk procurement strategy due to the extreme sensitivity of both chemical reactivity and olfactory properties to the specific positioning of methyl substituents. A review of the literature confirms that even minor changes in the substitution pattern of cyclohexenones can lead to "massive changes in the sensory properties" and, by inference, chemical behavior [1]. For instance, while this compound is a specific isomer with methyl groups at the 2,3, and 6 positions, closely related isomers like 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) exhibit entirely different material properties and applications, functioning primarily as a high-boiling industrial solvent with a simple camphoraceous odor, rather than as a multi-faceted aroma ingredient or specific Vitamin E intermediate . Therefore, substitution without empirical validation of the specific isomer is likely to result in synthetic pathway failure or a non-compliant sensory profile.

Trimethylcyclohexenone (CAS 20030-29-9): Procurement-Relevant Quantitative Differentiation


Synthetic Utility: Patented Route to Vitamin E Precursor Trimethyl-p-benzoquinone

This specific isomer, 2,3,6-trimethylcyclohex-2-en-1-one, is explicitly named in patent EP0093880A1 as a viable starting material for the synthesis of 2,3,5-trimethyl-p-benzoquinone, a critical intermediate for Vitamin E. The patent describes a specific process wherein the compound is reacted with air or oxygen at temperatures from 0°C to 150°C in an anhydrous low molecular weight alkanol, in the presence of a copper oxide catalyst and hydrogen halide gas [1]. This application is not a general property of all trimethylcyclohexenone isomers but is a specific, validated use for this CAS number.

Organic Synthesis Vitamin E Production Intermediate Chemistry

Olfactory Complexity: Documented Aroma Profile Spectrum

According to BASF patent application US 20240300879, 2,3,6-trimethyl-2-cyclohexen-1-one is characterized by a specific and complex aroma profile that imparts notes described as animalic, woody, floral, green, minty, dusty, phenolic, and camphoraceous [1]. This multi-faceted profile is the basis for its patented use as an aroma ingredient to enhance or modify the scent of compositions. While the patent does not provide quantitative sensory data (e.g., odor detection threshold in ppb), the qualitative description of its broad note spectrum is the key differentiating factor.

Fragrance Chemistry Flavor Science Sensory Analysis

Functional Duality: Combined Intermediate and Aroma Ingredient Utility

A unique value proposition of 2,3,6-trimethylcyclohex-2-en-1-one is its documented dual functionality as both a chemical intermediate for high-value products (Vitamin E) and a direct-use aroma ingredient [1][2]. In contrast, closely related isomers like Isophorone (CAS 78-59-1) are primarily utilized as high-boiling industrial solvents for paints and pesticides, and lack the patented direct-use in fine fragrance or flavor compositions . This functional duality is a key differentiator in procurement, as it consolidates potential applications into a single inventory item.

Industrial Chemistry Product Development Supply Chain Efficiency

Trimethylcyclohexenone (CAS 20030-29-9): Evidence-Backed Application Scenarios for Procurement


Synthesis of 2,3,5-Trimethyl-p-benzoquinone for Vitamin E Production

Procurement of 2,3,6-trimethylcyclohex-2-en-1-one (CAS 20030-29-9) is specifically validated for the synthesis of 2,3,5-trimethyl-p-benzoquinone, a key intermediate in the production of Vitamin E. The patented process (EP0093880A1) utilizes this exact isomer as a starting material, reacting it with oxygen in the presence of a copper catalyst and hydrogen halide gas [1]. This is the primary application scenario for large-volume industrial procurement, and substituting a different trimethylcyclohexenone isomer without validation would introduce significant process risk.

Formulation of Complex, Multi-Faceted Fragrance and Flavor Compositions

This compound is patented for use as an aroma ingredient to impart a unique and complex olfactory profile. It is specifically used to provide animalic, woody, floral, green, minty, dusty, phenolic, and camphoraceous notes, and can also enhance or modify the overall aroma of a composition [1]. Procurement should be prioritized by formulators seeking to create sophisticated, multi-layered scents in fine fragrances, personal care products, or flavored goods, where a single ingredient can contribute a wide range of desirable notes.

Research on Structure-Odor Relationships (SAR) in Cyclohexenones

The dramatically different odor profile of 2,3,6-trimethylcyclohex-2-en-1-one compared to its 3,5,5-isomer (Isophorone) makes it a valuable tool compound for academic and industrial research into structure-odor relationships. The BASF patent explicitly states that "even small changes in chemical structure bring about massive changes in the sensory properties" [1]. Procuring this specific isomer allows researchers to probe the molecular basis of this phenomenon, contributing to the rational design of novel fragrance molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylcyclohexenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.